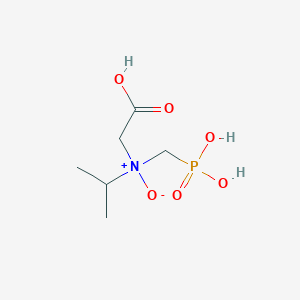
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide typically involves multi-step organic reactions. The starting materials often include amines, carboxylic acids, and phosphonic acid derivatives. Common synthetic routes may involve:
Amidation: Reacting an amine with a carboxylic acid derivative to form an amide bond.
Phosphonomethylation: Introducing a phosphonomethyl group through a reaction with a phosphonic acid derivative.
Oxidation: Converting the amine to an amine oxide using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to remove the oxide group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amine oxide, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Carboxymethyl)-N-(phosphonomethyl)glycine: A similar compound with a glycine backbone.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanolamine: Features an ethanolamine backbone.
Propriétés
Numéro CAS |
53792-69-1 |
|---|---|
Formule moléculaire |
C6H14NO6P |
Poids moléculaire |
227.15 g/mol |
Nom IUPAC |
N-(carboxymethyl)-N-(phosphonomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-5(2)7(10,3-6(8)9)4-14(11,12)13/h5H,3-4H2,1-2H3,(H,8,9)(H2,11,12,13) |
Clé InChI |
CBQOFXBXOKBXRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)

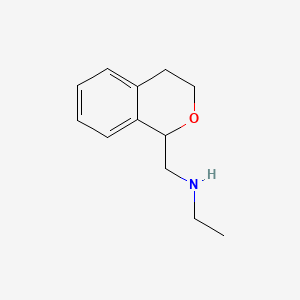
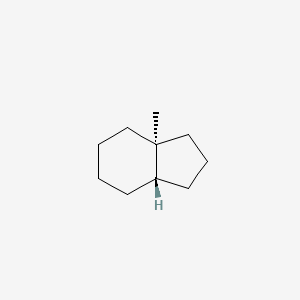

![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
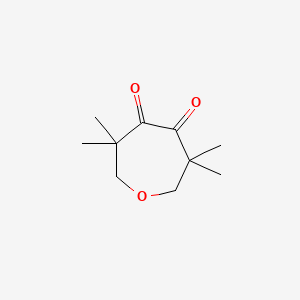

![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
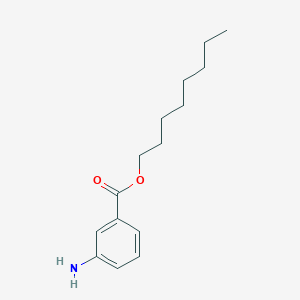
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
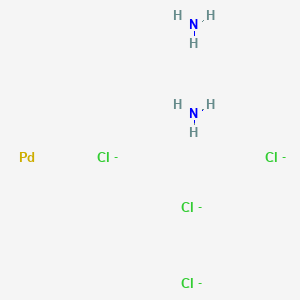
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
